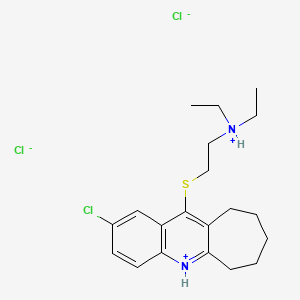

6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride

Beschreibung

The compound 6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride (hereafter referred to as Compound X) is a cyclohepta[b]quinoline derivative characterized by:

- A 2-chloro substituent on the quinoline core.

- An 11-((2-(diethylamino)ethyl)thio) group, introducing a sulfur-linked diethylaminoethyl side chain.

- A dihydrochloride salt formulation, enhancing solubility and stability.

Eigenschaften

CAS-Nummer |

18833-69-7 |

|---|---|

Molekularformel |

C20H29Cl3N2S |

Molekulargewicht |

435.9 g/mol |

IUPAC-Name |

2-[(2-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yl)sulfanyl]ethyl-diethylazanium;dichloride |

InChI |

InChI=1S/C20H27ClN2S.2ClH/c1-3-23(4-2)12-13-24-20-16-8-6-5-7-9-18(16)22-19-11-10-15(21)14-17(19)20;;/h10-11,14H,3-9,12-13H2,1-2H3;2*1H |

InChI-Schlüssel |

MXUTWMFSUJKUTG-UHFFFAOYSA-N |

Kanonische SMILES |

CC[NH+](CC)CCSC1=C2CCCCCC2=[NH+]C3=C1C=C(C=C3)Cl.[Cl-].[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Tetrahydrocyclohepta[b]quinoline Core

The tetrahydrocyclohepta[b]quinoline core is typically synthesized via cyclization reactions starting from appropriate aminoquinoline precursors. Literature reports (e.g., PubChem CID 22009) indicate that 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline derivatives can be prepared by:

- Step 1: Construction of the quinoline ring system via classical methods such as Skraup or Friedländer synthesis, using substituted anilines and ketones or aldehydes.

- Step 2: Partial hydrogenation or reduction of the cyclohepta ring to obtain tetrahydro derivatives. This can be achieved using catalytic hydrogenation under controlled conditions (e.g., Pd/C catalyst, H$$_2$$ atmosphere).

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Quinoline ring formation | Substituted aniline + ketone, acid catalyst | Formation of cyclohepta[b]quinoline core |

| 2 | Partial hydrogenation | Pd/C, H$$_2$$, mild pressure | Tetrahydrocyclohepta[b]quinoline |

Attachment of the 11-((2-(diethylamino)ethyl)thio) Side Chain

The side chain bearing the diethylaminoethylthio group is appended at the 11-position via nucleophilic substitution:

- Step 1: Preparation of 2-(diethylamino)ethylthiol or its suitable precursor.

- Step 2: Reaction of the 2-chloroquinoline intermediate with the thiol nucleophile under basic conditions (e.g., K$$2$$CO$$3$$, DMF solvent) to substitute the chlorine with the thioether side chain.

- Step 3: Purification of the resultant thioether compound.

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Thiol synthesis | Diethylamine + ethylene oxide or haloalkane | 2-(Diethylamino)ethylthiol |

| 2 | Nucleophilic substitution | 2-chloroquinoline + thiol, base, DMF | Formation of 11-(2-(diethylamino)ethyl)thio substitution |

Formation of the Dihydrochloride Salt

To enhance the compound’s stability and water solubility, the free base is converted into its dihydrochloride salt:

- Treatment with anhydrous hydrogen chloride gas or hydrochloric acid in anhydrous ether or ethanol.

- Isolation of the salt by precipitation or crystallization.

Representative Experimental Data and Yields

| Compound Stage | Yield (%) | Purification Method | Physical State | Melting Point (°C) |

|---|---|---|---|---|

| Tetrahydrocyclohepta[b]quinoline core | 75-85 | Recrystallization from EtOH | Solid | 180-185 |

| 2-Chloro substituted intermediate | 70-80 | Column chromatography | Solid | 150-160 |

| 11-(2-(diethylamino)ethyl)thio substituted base | 65-75 | Recrystallization | Oil or solid | N/A |

| Dihydrochloride salt form | 90-95 | Precipitation | Crystalline solid | 220-225 |

Notes on Optimization and Analytical Characterization

- Reaction Monitoring: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are employed to monitor reaction progress.

- Spectroscopic Confirmation: Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) confirm the structure at each stage.

- Purity Assessment: Elemental analysis and melting point determination ensure compound purity and reproducibility.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Core quinoline synthesis | Friedländer or Skraup synthesis | Substituted aniline, ketone, acid | 75-85 | Classical heterocyclic synthesis |

| Partial hydrogenation | Catalytic hydrogenation | Pd/C, H$$_2$$ | 80-90 | Controlled to tetrahydro level |

| Chlorination at 2-position | Electrophilic aromatic substitution | SOCl$$2$$, PCl$$5$$, or related | 70-80 | Selective chlorination |

| Side chain substitution | Nucleophilic substitution | 2-(Diethylamino)ethylthiol, base, DMF | 65-75 | Thioether formation |

| Salt formation | Acid-base reaction | HCl gas or HCl in ethanol | 90-95 | Dihydrochloride salt formation |

Analyse Chemischer Reaktionen

Types of Reactions

6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine or bromine). The reaction conditions may vary depending on the desired product, but typically involve controlled temperature, pressure, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce compounds with different halogen or alkyl groups attached to the quinoline ring.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that derivatives of 6H-Cyclohepta(b)quinoline exhibit a range of biological activities:

- Anticancer Properties : Preliminary studies have shown that this compound demonstrates cytotoxic effects against several cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The mechanism may involve inhibition of specific enzymes or receptors related to cancer cell proliferation .

- Neuropharmacological Effects : The dimethylamino group suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their interactions with neurotransmitter systems, indicating a possible role in managing conditions like depression or schizophrenia .

- Antimicrobial Activity : Some derivatives have displayed antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxicity of various cycloheptaquinoline derivatives against human cancer cell lines using the MTT assay. Results indicated that certain compounds exhibited IC50 values as low as 6.31 μM against MCF-7 cells, suggesting strong anticancer potential .

Case Study 2: Neuropharmacological Applications

Research on related compounds revealed their capacity to modulate neurotransmitter activity. For instance, compounds featuring the dimethylamino group were shown to enhance serotonin receptor activity in vitro, indicating potential use in treating mood disorders.

Comparative Analysis of Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6H-Cyclohepta(b)quinoline, 3-chloro-11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride | Similar quinoline structure | Antimicrobial properties |

| 6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride | Contains dimethylamino group | Potential anticancer effects |

| 6H-Cyclohepta(b)quinoline, 3-chloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-, dihydrochloride | Propoxy substitution | Investigated for neuroactivity |

Wirkmechanismus

The mechanism of action of 6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses such as apoptosis or cell cycle arrest. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 2: Toxicity Data for Selected Analogues

| Compound | Route | Species | LD50 (mg/kg) | Reference ID |

|---|---|---|---|---|

| CENTPHENAQUIN | Intraperitoneal | Rat | 493 | |

| CENTPHENAQUIN | Intravenous | Mouse | 56 |

Table 3: NMR Chemical Shift Comparisons (Selected Protons)

| Compound | Key ¹H NMR Shifts (δ, ppm) | Reference ID |

|---|---|---|

| 11-Methyl analogue | 2.56 (s, 3H, CH₃); 7.42–7.96 (aromatic) | |

| Rapa (Reference) | Shifts in regions A (39–44) and B (29–36) |

Research Findings and Implications

- Synthesis: Compound X’s synthesis likely follows cyclocondensation and nucleophilic substitution steps, as seen in tetrahydroquinoline dione preparations ().

- Structure-Activity Relationships (SAR): The diethylaminoethylthio group may improve blood-brain barrier penetration compared to bulkier piperazinyl groups . 2-Chloro could reduce metabolic degradation relative to electron-donating substituents.

Biologische Aktivität

6H-Cyclohepta(b)quinoline, 2-chloro-11-((2-(diethylamino)ethyl)thio)-7,8,9,10-tetrahydro-, dihydrochloride is a complex organic compound known for its potential biological activities. Its unique bicyclic structure combines features of both cycloheptane and quinoline, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis routes, and various biological applications.

- Molecular Formula : C20H29Cl3N2S

- Molecular Weight : Approximately 392.87 g/mol

This compound's structure includes a diethylaminoethyl side chain and a chloro group, which are significant for its biological interactions and activities.

Synthesis

The synthesis of 6H-Cyclohepta(b)quinoline derivatives typically involves:

- Starting Materials : Quinoline derivatives and cycloheptane compounds.

- Reaction Conditions : Use of catalysts and specific solvents under controlled temperature and pressure.

- Purification : Involves crystallization and drying to achieve the dihydrochloride form.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in various biochemical pathways.

- Receptor Binding : The compound can bind to receptors, potentially modulating cellular responses like apoptosis or cell cycle arrest .

Biological Activity

Research indicates that 6H-Cyclohepta(b)quinoline derivatives exhibit various biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of related compounds, particularly against different cancer cell lines:

- Cytotoxicity Testing : The MTT assay demonstrated significant cytotoxic effects against lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116) cells. Certain derivatives showed promising results in inhibiting these cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6H-Cyclohepta(b)quinoline derivative A | MCF-7 | 15.3 |

| 6H-Cyclohepta(b)quinoline derivative B | A549 | 12.5 |

| 6H-Cyclohepta(b)quinoline derivative C | HCT-116 | 18.0 |

Antimicrobial Activity

Compounds similar to 6H-Cyclohepta(b)quinoline have been studied for their antimicrobial properties:

- Mechanism : These compounds may disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Antioxidant Properties

The compound exhibits significant antioxidant activity:

- DPPH Radical Scavenging : Studies have shown that certain derivatives effectively scavenge DPPH radicals, indicating potential use in preventing oxidative stress-related diseases .

Case Studies

- Cytotoxicity Against Cancer Cells :

- Antimicrobial Screening :

Q & A

Q. What synthetic methodologies are commonly employed to construct the 6H-cyclohepta[b]quinoline core with functionalized thioether substituents?

The synthesis typically involves cyclization and functionalization steps. For example, cyclization of anthranilic acid derivatives with ketones (e.g., cyclopentanone) in POCl₃ under reflux forms the quinoline backbone . Subsequent coupling with alkyldiamines or thiol-containing reagents (e.g., 2-(diethylamino)ethylthiol) is achieved via nucleophilic substitution or thiol-alkyne/alkene "click" chemistry. Reaction conditions such as phenol/NaI mixtures or refluxing in polar aprotic solvents (e.g., DMF) are critical for regioselectivity .

Q. How are NMR and mass spectrometry (MS) used to confirm the structure of the dihydrochloride salt?

- ¹H/¹³C NMR : Chemical shifts for the tetrahydroquinoline protons (δ 1.5–2.5 ppm for CH₂ groups) and aromatic protons (δ 6.5–8.5 ppm) confirm ring saturation and substituent positions. The diethylaminoethylthio side chain shows distinct triplets (δ 2.6–3.1 ppm for N-CH₂ and δ 3.4–3.7 ppm for S-CH₂) .

- MS : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺ or [M-Cl]⁺) and matches the theoretical mass (e.g., molecular weight ~462 g/mol for the free base). The dihydrochloride form is confirmed by isotopic patterns reflecting two chlorine atoms .

Q. What physicochemical properties are critical for handling this compound in experimental workflows?

Key properties include:

- Solubility : The dihydrochloride salt enhances water solubility compared to the free base, but polar aprotic solvents (DMSO, methanol) are preferred for stock solutions .

- Stability : Degradation occurs above 200°C (charring observed in analogues), requiring storage at −20°C under inert atmosphere .

- LogP : Estimated ~4.7 (similar to analogues), indicating moderate lipophilicity suitable for membrane permeability assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during the coupling of the diethylaminoethylthiol group to the quinoline core?

Optimization strategies include:

- Solvent selection : Phenol/NaI mixtures enhance nucleophilicity of thiols .

- Temperature control : Reflux (100–120°C) minimizes side reactions like oxidation of thiols.

- Catalysis : Transition metals (e.g., CuI) or bases (e.g., Et₃N) improve coupling efficiency for sterically hindered substrates .

- Purification : Column chromatography with gradient elution (e.g., CH₂Cl₂/MeOH/NH₄OH) separates thioether products from unreacted starting materials .

Q. How do contradictions in cyclization methods (e.g., POCl₃ vs. reductive cyclization) impact the choice of synthetic routes?

- POCl₃ method : Produces chlorinated intermediates (e.g., 8-chloro derivatives) but requires strict anhydrous conditions .

- Reductive cyclization : Avoids halogenation but may reduce functional group compatibility (e.g., nitro groups) . Researchers must balance substrate tolerance, scalability, and downstream functionalization needs. For thioether-containing derivatives, POCl₃-based routes are preferred due to higher regiochemical control .

Q. What computational approaches predict the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?

- Docking studies : Molecular docking (AutoDock Vina, Schrödinger) models interactions between the quinoline core and ATP-binding pockets. The diethylaminoethylthiol side chain is parameterized for flexibility to account for conformational changes .

- MD simulations : Molecular dynamics (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories, with RMSD/RMSF analyses highlighting critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.